molecular formula C9H12N2O B13111970 (S)-3-(1-aminoethyl)benzamide hydrochloride

(S)-3-(1-aminoethyl)benzamide hydrochloride

Cat. No.: B13111970
M. Wt: 164.20 g/mol
InChI Key: PJYWNTXHGXEKSG-LURJTMIESA-N
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Description

(S)-3-(1-aminoethyl)benzamide hydrochloride is a chiral compound with a benzamide structure. It is characterized by the presence of an aminoethyl group attached to the benzamide moiety. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzamide core.

    Chiral Aminoethyl Group Introduction: The chiral aminoethyl group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitro-substituted benzamides.

Scientific Research Applications

(S)-3-(1-aminoethyl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-aminoethyl)benzamide hydrochloride: The enantiomer of the compound with different stereochemistry.

    N-methylbenzamide: A structurally similar compound with a methyl group instead of an aminoethyl group.

    Benzamide: The parent compound without the aminoethyl substitution.

Uniqueness

(S)-3-(1-aminoethyl)benzamide hydrochloride is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemistry.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]benzamide

InChI

InChI=1S/C9H12N2O/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1

InChI Key

PJYWNTXHGXEKSG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)N)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)N)N

Origin of Product

United States

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